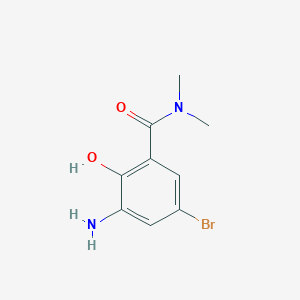
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a hydroxyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common method involves the electrochemical bromination of 2-amino-N,N-dimethylbenzamide. In this process, a single-chamber electrolytic cell is used with platinum as the anode and cathode, dilute sulfuric acid as the supporting electrolyte, and 40% hydrobromic acid as the reactant. The reaction is carried out at room temperature with a constant current electrolysis under a voltage range of 1.3 V to 2.0 V .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrochemical synthesis. The optimized conditions for this process include using dilute sulfuric acid as the supporting electrolyte, 40% hydrobromic acid, and maintaining a reaction voltage between 1.32 V and 1.65 V. This method ensures high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and ammonia (NH3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the amino, bromine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-N,N-dimethylbenzamide: Similar structure but lacks the hydroxyl group.
5-Bromo-2-hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the amino group.
3,5-Dibromo-2-hydroxy-N-phenylbenzamide: Contains additional bromine atoms and a phenyl group
Uniqueness
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
473731-68-9 |
|---|---|
Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(14)6-3-5(10)4-7(11)8(6)13/h3-4,13H,11H2,1-2H3 |
InChI Key |
JAQIHUFYVQDJQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Br)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


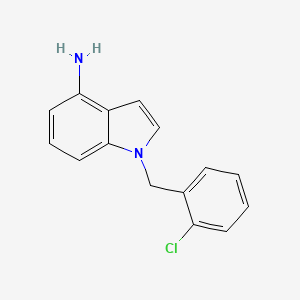
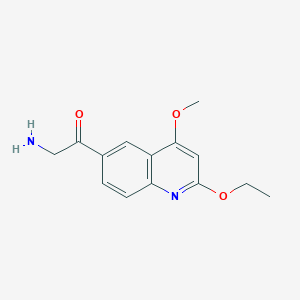
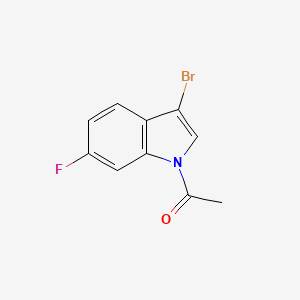
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)
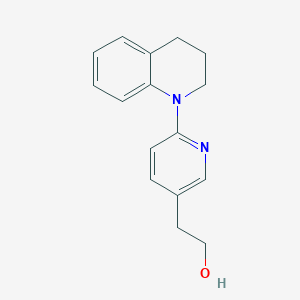

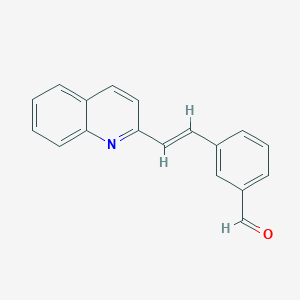
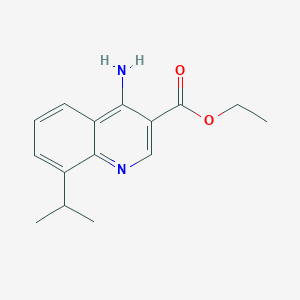

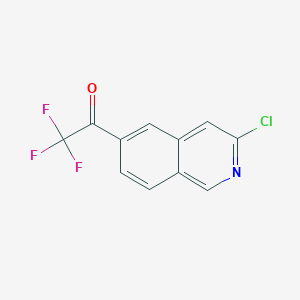
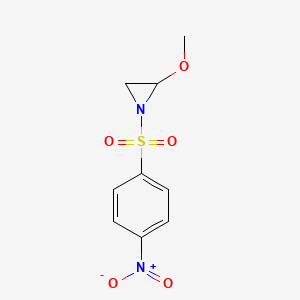

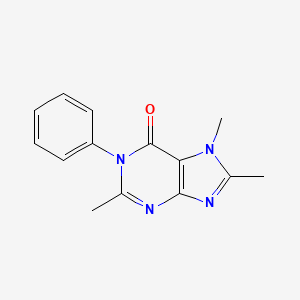
![3-Bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11858639.png)
